molecular formula C13H17NO3 B2626356 2-(Morpholin-4-yl)-3-phenylpropanoic acid CAS No. 41998-40-7

2-(Morpholin-4-yl)-3-phenylpropanoic acid

Cat. No.: B2626356
CAS No.: 41998-40-7
M. Wt: 235.283
InChI Key: BTTLNLDCDUTMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)-3-phenylpropanoic acid (CAS 41998-40-7) is a high-purity β-arylaliphatic acid building block of significant interest in medicinal chemistry and drug discovery. This compound features a morpholine ring conjugated with a 3-phenylpropanoic acid (hydrocinnamic acid) scaffold, a structure known for its diverse pharmacological potential and utility as a synthetic intermediate . This chemical serves as a crucial precursor in advanced research areas, particularly in the synthesis of novel carboranyl-containing derivatives investigated for Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer . The morpholine and phenylpropanoic acid motifs are privileged structures in drug design, often associated with improved solubility and target binding. Researchers value this compound for developing new molecular entities, where its carboxylic acid and tertiary amine groups allow for further functionalization and salt formation to enhance water solubility for biological testing . The product is supplied with a purity of 97% and is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)12(14-6-8-17-9-7-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTLNLDCDUTMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Morpholin-4-yl)-3-phenylpropanoic Acid: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Morpholin-4-yl)-3-phenylpropanoic acid, a substituted α-amino acid derivative. As a compound not extensively documented in current scientific literature, this guide establishes its foundational chemical identity through key identifiers. In the absence of published experimental data, a robust and plausible synthetic pathway via reductive amination is proposed, with detailed methodological considerations grounded in established organic chemistry principles. Furthermore, this document outlines the standard analytical techniques required for the structural confirmation and purity assessment of the molecule. The guide also explores the potential physicochemical properties and pharmacological relevance of this compound by examining the structural contributions of its core components: the phenylpropanoic acid scaffold and the morpholine moiety. This document is intended for researchers and professionals in chemical synthesis, drug discovery, and materials science, offering both a practical framework for the synthesis of this novel compound and a scientifically grounded perspective on its potential applications.

Introduction and Current Status

This compound is a unique chemical entity that merges the structural features of phenylalanine, an essential amino acid, with a morpholine ring, a common heterocycle in medicinal chemistry. A thorough review of scientific databases, including PubChem, indicates that while the compound is cataloged, there is a notable absence of an assigned CAS number and a lack of published literature detailing its synthesis, properties, or applications[1]. This suggests that this compound represents a novel compound with untapped potential for research and development.

This guide aims to bridge this information gap by providing a scientifically rigorous foundation for its study. We will begin by consolidating its known chemical identifiers. Subsequently, a detailed, step-by-step synthetic protocol is proposed, based on well-established and reliable chemical transformations. This is followed by a discussion of the necessary analytical methods for its characterization. Finally, we will delve into the anticipated properties and potential applications of this molecule, drawing insights from the known roles of its constituent chemical motifs in pharmacology and materials science.

Chemical Identity and Core Data

The foundational step in understanding any chemical compound is to establish its precise identity through standardized nomenclature and structural descriptors. The available data for this compound is summarized below.

IdentifierValueSource
Compound Name 2-morpholin-4-yl-3-phenylpropanoic acidPubChem[1]
PubChem CID 5191522PubChem[1]
Molecular Formula C₁₃H₁₇NO₃PubChem[1]
Molecular Weight 235.28 g/mol PubChem[1]
Canonical SMILES C1COCCN1C(CC2=CC=CC=C2)C(=O)OPubChem[1]
InChI InChI=1S/C13H17NO3/c15-13(16)12(14-6-8-17-9-7-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)PubChem[1]
InChIKey BTTLNLDCDUTMQI-UHFFFAOYSA-NPubChem[1]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of N-substituted α-amino acids is a well-established field in organic chemistry. One of the most direct and effective methods is the reductive amination of α-keto acids. This approach is proposed here for the synthesis of this compound. The overall transformation is depicted in the workflow below.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Phenylpyruvic Acid C Step 1: Imine Formation (Condensation) A->C Solvent (e.g., Methanol) B Morpholine B->C D Step 2: Reduction (Sodium Cyanoborohydride) C->D Intermediate Iminium Ion E This compound D->E Work-up & Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be adapted and optimized based on laboratory findings.

Materials:

  • Phenylpyruvic acid

  • Morpholine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylpyruvic acid (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: To this solution, add morpholine (1.1 eq) dropwise at room temperature. The slight excess of morpholine helps to drive the initial imine formation to completion.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours. The progress of the condensation reaction to form the intermediate iminium ion can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath to 0°C. In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in a small amount of methanol. Add the NaBH₃CN solution to the reaction mixture slowly and portion-wise, ensuring the temperature remains below 5°C.

    • Expert Insight: Sodium cyanoborohydride is the reducing agent of choice for this transformation because it is mild enough to not reduce the keto acid starting material but is highly effective at reducing the intermediate iminium ion. Its stability at slightly acidic pH also makes it ideal for this one-pot reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours) to ensure the reduction is complete.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding 1M HCl until the pH is approximately 2. This will neutralize any remaining reducing agent and protonate the product.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • To the remaining aqueous residue, add 1M NaOH to adjust the pH to the isoelectric point of the amino acid (estimated to be around pH 6-7), which will cause the product to precipitate if it is sparingly soluble.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validating Systems in Protocol
  • TLC Monitoring: Regular monitoring of the reaction progress at each stage (imine formation and reduction) ensures that each step proceeds to completion before moving to the next, preventing the carry-over of unreacted starting materials which could complicate purification.

  • pH Control during Work-up: Careful adjustment of the pH is crucial. Acidification ensures the reaction is stopped and the product is in a known protonation state for extraction. Subsequent neutralization to the isoelectric point can facilitate purification by precipitation.

  • Spectroscopic Confirmation: The final product's identity and purity must be confirmed by a suite of analytical techniques as described in the following section.

Structural Characterization and Analysis

Once synthesized, the identity and purity of this compound would be confirmed using standard analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons from the phenyl group, diastereotopic protons of the morpholine ring, and the methine and methylene protons of the propanoic acid backbone.

    • ¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the morpholine and propanoic acid moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₃H₁₇NO₃) by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: This technique would identify the key functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carbonyl group.

  • Purity Analysis (HPLC): High-performance liquid chromatography, particularly with a chiral stationary phase, would be essential to determine the purity of the compound and, if a chiral synthesis is attempted, to determine the enantiomeric excess.

Predicted Properties and Potential Applications

While no experimental data is available, the properties and potential applications of this compound can be inferred from its structure.

Physicochemical Properties
  • Solubility: The presence of the carboxylic acid and the tertiary amine of the morpholine ring suggests that the compound will exhibit amphoteric properties, with solubility being highly dependent on pH. It is expected to be soluble in aqueous acidic and basic solutions.

  • Basicity and Acidity: The morpholine nitrogen provides a basic center, while the carboxylic acid provides an acidic center. The pKa values would need to be determined experimentally but are crucial for understanding its behavior in biological systems.

  • Chirality: The α-carbon is a stereocenter, meaning the compound can exist as a pair of enantiomers. The proposed synthesis would result in a racemic mixture unless a chiral reducing agent or a biocatalytic method, such as using an imine reductase, is employed[2].

Potential Applications in Drug Development

The incorporation of a morpholine ring is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, potentially leading to better target engagement.

  • CNS-Active Agents: The morpholine ring is present in several CNS-active drugs. Its ability to improve physicochemical properties may aid in crossing the blood-brain barrier.

  • Analogs of Phenylpropanoic Acids: The 2-phenylpropanoic acid scaffold is the core structure of the well-known NSAID class of drugs, including ibuprofen. It is plausible that derivatives like this compound could be investigated for anti-inflammatory or other related activities.

Conclusion

This compound stands as a novel, uncharacterized molecule at the intersection of amino acid and heterocyclic chemistry. While a lack of existing literature precludes a review of its established properties, this guide provides the necessary foundational knowledge for its future investigation. The proposed synthetic route via reductive amination offers a reliable and scalable method for its preparation in the laboratory. The insights into its potential properties and applications, derived from its structural components, suggest that this compound could be a valuable building block for the development of new pharmaceuticals or functional materials. It is our hope that this technical guide will serve as a catalyst for further research into this promising chemical entity.

References

  • Xiang, G., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

Sources

Structural Analysis and Design of Morpholine-Substituted Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Fusion

In modern peptidomimetic drug design, the phenylalanine (Phe) scaffold is ubiquitous, serving as a critical hydrophobic anchor in inhibitors for targets ranging from integrins to proteases. However, native phenylalanine residues often suffer from poor aqueous solubility and rapid metabolic clearance.[1]

The incorporation of a morpholine ring —typically at the para-position of the phenyl ring—is a validated strategy to modulate these physicochemical properties without ablating the aromatic interaction potential. This guide details the structural analysis of 4-morpholinophenylalanine and its derivatives, focusing on the conformational dynamics of the morpholine chair, the electronic perturbation of the aromatic system, and the requisite analytical protocols for validation.[1]

Synthetic Architecture & Causality

To analyze the structure, one must first ensure regio- and stereochemical purity.[1] The introduction of the morpholine ring is not merely an appendage; it fundamentally alters the electron density of the phenylalanine system.

Validated Synthetic Protocol

The most robust route to 4-morpholinophenylalanine avoids harsh conditions that might racemize the chiral center. We utilize a Buchwald-Hartwig cross-coupling strategy, which offers superior control over reductive amination methods.[1]

Protocol 1: Palladium-Catalyzed C-N Bond Formation [1]

  • Starting Material:

    
    -Boc-4-iodo-L-phenylalanine methyl ester.
    
  • Reagents: Morpholine (1.2 eq), Pd_2(dba)_3 (2 mol%), XPhos (4 mol%), Cs_2CO_3 (2.0 eq).[1]

  • Solvent: Toluene/t-BuOH (5:1), degassed.[1]

  • Conditions: 80°C, 12 hours, Inert Atmosphere (

    
    ).
    

Mechanism & Causality:

  • Ligand Choice (XPhos): We select XPhos over BINAP because the steric bulk of the biaryl ligand promotes the reductive elimination step, crucial for electron-rich amines like morpholine.

  • Base Selection (Cesium Carbonate): The mild basicity prevents proton abstraction from the

    
    -carbon of the amino acid, preserving optical purity (
    
    
    
    ee).
Synthesis Workflow Visualization

SynthesisWorkflow Start N-Boc-4-Iodo-Phe-OMe Cat Pd2(dba)3 / XPhos Cs2CO3 Start->Cat + Morpholine Inter Oxidative Addition Complex Cat->Inter 80°C, Toluene Prod N-Boc-4-Morpholino-Phe-OMe Inter->Prod Reductive Elimination Validation Chiral HPLC (ee% Check) Prod->Validation

Figure 1: Palladium-catalyzed synthesis workflow ensuring retention of chirality during morpholine installation.

Structural Characterization: The "Self-Validating" System

Characterization of morpholine-substituted phenylalanine requires a multi-modal approach. The morpholine ring introduces specific NMR signatures and conformational equilibria that must be resolved to confirm the structure.

NMR Spectroscopy: The Diagnostic Fingerprint

The morpholine ring creates a distinct


 or 

pattern depending on the conformational lock.

Key Diagnostic Signals (400 MHz, CDCl_3):

  • Morpholine O-CH_2:

    
     3.80–3.88 ppm (Triplet, 
    
    
    
    Hz).[1] The oxygen atom is electronegative, deshielding these protons.[1]
  • Morpholine N-CH_2:

    
     3.10–3.20 ppm (Triplet, 
    
    
    
    Hz).[1]
  • Aromatic Ring: The para-substitution breaks the symmetry of the phenylalanine phenyl ring, converting the typical multiplet into a distinct

    
     system (two doublets, 
    
    
    
    Hz) due to the strong electron-donating resonance effect (+M) of the morpholine nitrogen.

Self-Validation Check: If the triplets at 3.10 and 3.80 ppm appear as broad humps, it indicates restricted rotation or slow conformational exchange of the morpholine chair at room temperature. Heating the sample to 50°C should sharpen these peaks (coalescence), confirming the dynamic nature of the substituent.

X-Ray Crystallography: Conformational Analysis

In the solid state, the morpholine ring predominantly adopts the Chair conformation .

Critical Geometric Parameters:

Parameter Typical Value Structural Implication
Ring Conformation Chair Minimizes 1,3-diaxial interactions.[1]
N-C(phenyl) Bond Length 1.38 – 1.41 Å Indicates partial double-bond character due to conjugation with the phenyl ring.

| Twist Angle (


)  | 0° – 30° | The morpholine ring is rarely coplanar with the phenyl ring due to steric clash between ortho-protons and morpholine protons. |

Experimental Insight: The twist angle is the critical determinant of bioactivity. If the morpholine is forced to be coplanar (0°), it maximizes electron donation but incurs steric penalty.[1] If it twists (


), the resonance is broken, altering the electronic properties of the phenylalanine scaffold.[1]

Conformational Dynamics & Bioactivity

The morpholine ring is not static.[2][3][4][5][6] It undergoes pyramidal inversion at the nitrogen atom and ring flipping .

The Equatorial vs. Axial Equilibrium

The substituent on the morpholine nitrogen (in this case, the phenylalanine phenyl ring) prefers the equatorial position to minimize 1,3-diaxial steric strain.[1]

  • Chair-Equatorial (Major): The phenyl group is equatorial. Lower energy (

    
     kcal/mol vs boat).[4]
    
  • Chair-Axial (Minor): The phenyl group is axial. This conformer is sterically crowded but can be trapped in specific enzyme pockets.

Signaling & Interaction Pathway

When incorporated into a drug (e.g., PI3K inhibitors or Integrin antagonists), the morpholine oxygen often acts as a hydrogen bond acceptor.[1]

ConformationDynamics ChairEq Chair-Equatorial (Low Energy, Major) TS Transition State (Twist-Boat) ChairEq->TS Ring Flip Binding Receptor Binding (H-Bond Acceptor) ChairEq->Binding Solvent Exposed ChairAx Chair-Axial (High Energy, Minor) TS->ChairAx Inversion ChairAx->Binding Restricted Pocket

Figure 2: Conformational energy landscape of the morpholine ring and its impact on receptor binding events.

Experimental Protocols for Researchers

Protocol: Determination of Lipophilicity (LogD)

Morpholine is often added to lower LogP. This protocol validates that effect.

  • Preparation: Dissolve 1 mg of the derivative in 500

    
    L DMSO.
    
  • Partitioning: Add 495

    
    L of PBS (pH 7.4) and 500 
    
    
    
    L of Octanol.
  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins.

  • Analysis: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Target: A shift of -0.5 to -1.0 Log units compared to unsubstituted phenylalanine indicates successful hydrophilicity modulation.

Protocol: Crystallization for X-Ray
  • Solvent System: Slow evaporation of Methanol/Dichloromethane (1:1).

  • Concentration: 10 mg/mL.

  • Conditions: 4°C, undisturbed for 72 hours.

  • Morphology: Look for colorless prisms. Needle-like habits often indicate solvates which are less stable for diffraction.

References

  • Conformational Analysis of Morpholine

    • Lee, Y. R., et al. (2023).[1] Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. J. Phys. Chem. Lett.

    • [1]

  • Morpholine in Drug Design (SAR & Synthesis)

    • Singh, R. K., et al. (2020).[1][7] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • Synthesis of Morpholine-Phenylalanine Analogs (PI3K Context)

    • Rewcastle, G. W., et al. (2011).[1] Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Journal of Medicinal Chemistry (via PMC).

  • General Phenylalanine Derivative Structures

    • ResearchGate Review.
    • [1]

Sources

Methodological & Application

Application Note: Precision Synthesis of Non-Natural Amino Acids via Morpholine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The demand for non-natural amino acids (nnAAs) in peptidomimetics and peptide-drug conjugates (PDCs) necessitates synthetic routes that offer high stereochemical purity and structural diversity. This guide details the Morpholine-2,5-dione and Morpholin-2-one template strategies. Unlike linear synthesis, these morpholine-based heterocyclic precursors provide a rigid chiral scaffold that directs the stereochemical outcome of alkylation reactions with exceptional diastereoselectivity (


). This document provides validated protocols for template synthesis, enolate alkylation, and hydrolytic release of the target nnAA.

Introduction: The Morpholine Advantage

In the synthesis of


-quaternary and non-proteinogenic amino acids, controlling the stereocenter is the primary challenge. Linear enolates often suffer from poor facial selectivity. Morpholine precursors solve this by locking the enolate geometry and providing steric shielding.
Key Mechanisms
  • Conformational Locking: The six-membered morpholine ring adopts a boat or half-chair conformation during enolization, fixing the relative orientation of the chiral auxiliary (derived from the starting amino acid).

  • Steric Shielding: Bulky groups (e.g., phenyl, isopropyl) at the C-5 or C-6 position block one face of the enolate, forcing the electrophile to approach from the opposite side ( anti-addition).

  • Self-Regeneration: In many variations (e.g., the Williams or Harwood templates), the chiral auxiliary can be recovered or constitutes part of the final product's backbone.

Application Note 1: The Morpholine-2,5-dione Platform

Objective: Synthesis of


-disubstituted amino acids using a natural amino acid as a chiral template.
Scope:  Ideal for generating alkylated analogs of Leucine, Phenylalanine, and Valine.
Mechanism of Action

The strategy involves cyclizing a natural amino acid with a glycolic acid equivalent (e.g., chloroacetyl chloride) to form a morpholine-2,5-dione. This heterocycle is deprotonated to form a planar enolate, which is then alkylated. The "memory of chirality" from the original amino acid directs the incoming alkyl group trans to the existing side chain.

Experimental Workflow

MorpholineSynthesis cluster_legend Key Stages AA Natural Amino Acid (L-Leu, L-Phe) Inter N-(2-Chloroacetyl) Amino Acid AA->Inter ClCH2COCl NaOH, 0°C Template Morpholine-2,5-dione (Chiral Template) Inter->Template NaHCO3, DMF 60°C (Cyclization) Enolate Li-Enolate (-78°C) Template->Enolate LiHMDS THF, -78°C Alkylated Alkylated Precursor Enolate->Alkylated R-X (Electrophile) Stereoselective Final Non-Natural Amino Acid Alkylated->Final 6M HCl Hydrolysis

Figure 1: Reaction pathway for the synthesis of nnAAs using the Morpholine-2,5-dione template.[1][2][3][4]

Detailed Protocol
Stage A: Template Synthesis (Cyclization)

Reference: Adapted from Harwood et al. and related depsipeptide synthesis protocols.

  • Acylation :

    • Dissolve L-Leucine (10.0 g, 76 mmol) in 2M NaOH (80 mL) at 0°C.

    • Add chloroacetyl chloride (6.7 mL, 84 mmol) dropwise over 30 mins while maintaining pH ~11 with additional NaOH.

    • Acidify to pH 2 with conc. HCl. Extract with EtOAc (3 x 100 mL).

    • Dry (MgSO

      
      ) and concentrate to yield N-(2-chloroacetyl)-L-leucine.
      
  • Cyclization :

    • Dissolve the intermediate (10.0 g) in DMF (200 mL).

    • Add NaHCO

      
       (1.5 equiv).
      
    • Heat to 60°C for 6–8 hours. Monitor by TLC (disappearance of acid).

    • Workup : Pour into ice water, extract with EtOAc. Wash with LiCl (5% aq) to remove DMF.

    • Purification : Recrystallize from EtOAc/Hexanes to obtain pure (S)-3-isobutylmorpholine-2,5-dione.

Stage B: Stereoselective Alkylation

Critical Control Point: Moisture exclusion is vital. Use anhydrous THF and titrate LiHMDS if necessary.

  • Setup : Flame-dry a 250 mL Schlenk flask under Argon.

  • Solvation : Dissolve the Morpholine-2,5-dione (1.0 equiv, 5 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Enolization :

    • Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

    • Observation: Solution may turn slight yellow. Stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Alkylation :

    • Add the electrophile (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv) neat or in minimal THF.

    • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

  • Quench : Add saturated NH

    
    Cl (10 mL) while still cold.
    
  • Isolation : Extract with Et

    
    O. The product is often a single diastereomer (
    
    
    
    dr).
Stage C: Hydrolysis and Release
  • Suspend the alkylated dione in 6M HCl (20 mL/g).

  • Heat to reflux (100°C) for 12–18 hours.

  • Concentrate in vacuo.

  • Purification : Use ion-exchange chromatography (Dowex 50W-X8) to separate the amino acid from glycolic acid byproducts. Elute amino acid with 1M NH

    
    OH.
    

Application Note 2: Morpholin-2-one Templates (The "Harwood" Variation)

For synthesis requiring higher steric demand or different chiral auxiliaries (e.g., Phenylglycinol), the 5-phenylmorpholin-2-one template is superior.

Protocol Differences:

  • Precursor : Condensation of (S)-phenylglycinol with an

    
    -keto acid or glyoxal derivative.
    
  • Selectivity : The bulky phenyl group at C-5 locks the ring in a twist-boat conformation. Alkylation occurs anti to the C-5 phenyl group.

  • Cleavage : Requires hydrogenolysis (Pd/C, H

    
    ) to remove the phenylethanol auxiliary before or after acid hydrolysis, depending on the target.
    
Comparative Data: Alkylation Efficiency
Template TypeBaseElectrophileYield (%)Diastereomeric Excess (de)Ref
Morpholine-2,5-dione (Leu) LiHMDSBenzyl Bromide82%>96%[1, 2]
Morpholine-2,5-dione (Phe) LiHMDSMethyl Iodide78%>94%[1]
5-Ph-Morpholin-2-one LiHMDSAllyl Bromide88%>98%[3]
5-Ph-Morpholin-2-one NaHBenzyl Bromide65%85%[3]

Table 1: Comparison of alkylation outcomes. LiHMDS is the preferred base for maximizing yield and stereocontrol.

Troubleshooting & Optimization

Common Failure Modes
  • Racemization :

    • Cause: Proton exchange at the

      
      -position during hydrolysis or insufficient base control during alkylation.
      
    • Solution: Keep hydrolysis time to the minimum required. During alkylation, ensure temperature does not exceed -20°C before quenching.

  • Low Yield in Cyclization :

    • Cause: Oligomerization of the linear precursor.

    • Solution: Use high dilution conditions (0.05 M) during the cyclization step in DMF.

  • Incomplete Alkylation :

    • Cause: Enolate aggregation.

    • Solution: Add HMPA or DMPU (2-3 equiv) as a co-solvent during the enolization step to break up aggregates.

Safety Considerations
  • LiHMDS : Pyrophoric and moisture sensitive. Handle under inert atmosphere.

  • Chloroacetyl Chloride : Potent lachrymator and corrosive. Use in a fume hood.

  • Methyl Iodide : Neurotoxic alkylating agent. Double-glove and use specific waste disposal.

References

  • Optimized Synthesis of Morpholine-2,5-diones

    • Source: ACS Omega, 2024.[5][6]

    • Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones
    • URL: [Link]

  • Morpholine-2,5-diones Preparation Review

    • Source: ResearchG
    • Title: Morpholine-2,5-diones - Their Preparation and Exploit
    • URL: [Link]

  • Harwood Template (Morpholinone)

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Title: Synthesis and reaction of optically active morpholinones.
    • URL: [Link]

  • Lithium Amide Reactivity (LiHMDS)
  • General Strecker & Amino Acid Hydrolysis

    • Source: Master Organic Chemistry.
    • Title: The Strecker Synthesis of Amino Acids.
    • URL: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(Morpholin-4-yl)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2-(Morpholin-4-yl)-3-phenylpropanoic acid, a versatile scaffold for drug discovery and development. This phenylalanine analogue incorporates a morpholine moiety, a privileged structure in medicinal chemistry often used to enhance physicochemical properties such as solubility, metabolic stability, and target engagement.[1][2][3] We present detailed, validated protocols for the strategic modification of its three primary functional regions: the carboxylic acid, the phenyl ring, and the morpholine ring. The methodologies are designed to enable researchers, scientists, and drug development professionals to systematically generate diverse chemical libraries for structure-activity relationship (SAR) studies. Each protocol is accompanied by an explanation of the underlying chemical principles, step-by-step procedures, and guidelines for reaction monitoring and product characterization, ensuring scientific integrity and reproducibility.

Introduction: Strategic Derivatization for Lead Optimization

The molecular scaffold of this compound offers multiple avenues for chemical modification. The rationale behind derivatization is to fine-tune the molecule's properties to achieve a desired biological and pharmacokinetic profile. The three key sites for modification are:

  • The Carboxylic Acid: The most readily functionalized group, it serves as a handle for introducing a wide array of functionalities. Conversion to amides or esters is a primary strategy to modulate polarity, membrane permeability, and to introduce new hydrogen bond donors or acceptors for enhanced target binding.

  • The Phenyl Ring: This aromatic group provides a platform for exploring interactions with hydrophobic pockets in a biological target. Substituents can be introduced, typically at the para-position, to probe for additional binding interactions or to modulate electronic properties without inducing significant steric hindrance near the chiral center.[4]

  • The Morpholine Ring: While the tertiary amine is less reactive towards common derivatization, it can be modified, for instance, through N-oxidation, to drastically alter the molecule's basicity and polarity. The morpholine ring itself is crucial for conferring favorable pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][2][3]

The following sections detail specific, reliable protocols for derivatizing each of these sites.

G cluster_0 Derivatization Strategies Parent 2-(Morpholin-4-yl)-3- phenylpropanoic acid Carboxyl Carboxylic Acid (Amides, Esters) Parent->Carboxyl High Priority Phenyl Phenyl Ring (Substitution, Coupling) Parent->Phenyl SAR Exploration Morpholine Morpholine Ring (N-Oxidation) Parent->Morpholine PK/PD Modulation

Caption: Key derivatization sites on the parent molecule.

Derivatization of the Carboxylic Acid Moiety

Modification of the carboxylic acid is fundamental for creating analogues with diverse chemical properties. Amide and ester derivatives are particularly valuable in medicinal chemistry.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Principle: This is one of the most common and reliable methods for forming amide bonds. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is crucial; it traps the O-acylisourea to form an activated HOBt ester. This secondary intermediate is more stable, less prone to side reactions, and reacts cleanly with the amine to yield the desired amide, minimizing racemization at the adjacent chiral center.[5]

G A Carboxylic Acid (R-COOH) C O-Acylisourea (Reactive Intermediate) A->C Activation B EDC Coupling Agent B->C E Activated HOBt Ester (Stable Intermediate) C->E Trapping D HOBt Additive D->E G Final Amide Product (R-CONH-R') E->G Acylation F Primary/Secondary Amine (R'-NH2) F->G

Caption: Workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1 M), add HOBt (1.2 eq) and the desired primary or secondary amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting carboxylic acid.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: The crude product is typically purified by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reagent/ParameterRecommended ValueRationale
Solvent DCM, DMFGood solubility for reactants; aprotic nature prevents interference.
Coupling Agent EDC, DCC, HATU[6]EDC is water-soluble, simplifying work-up. HATU is faster but more expensive.
Additive HOBt, HOAtSuppresses racemization and side reactions.
Base (optional) DIPEA, Et₃NUsed if starting with an amine salt (e.g., HCl salt) to liberate the free amine.
Temperature 0 °C to RTInitial cooling controls the exothermic activation step.
Protocol 2: Fischer Esterification

Principle: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process. To drive it towards the product (ester), the alcohol is typically used as the solvent (in large excess), and/or water is removed as it is formed.[7] Concentrated sulfuric acid is a common and effective catalyst.[8]

Experimental Protocol:

  • Suspend or dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, serving as both reactant and solvent, ~0.2 M).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

  • Heat the reaction mixture to reflux (temperature depends on the alcohol used) for 4-18 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully neutralize the mixture by washing with a saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Wash with water (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Characterization: Purify the crude ester by flash column chromatography. Confirm structure and purity by NMR and MS.

Functionalization of the Phenyl Ring

Modifying the phenyl ring allows for the exploration of SAR by introducing electronic and steric changes.

Protocol 3: Electrophilic Aromatic Substitution (Para-Bromination)

Principle: The alkyl group on the phenyl ring is an ortho-, para-director. Due to steric hindrance from the main chain, electrophilic substitution preferentially occurs at the para-position. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

Experimental Protocol:

  • Protect the carboxylic acid, for example as a methyl ester using Protocol 2, to prevent side reactions.

  • Dissolve the methyl 2-(morpholin-4-yl)-3-phenylpropanoate (1.0 eq) in a suitable solvent such as acetonitrile or CCl₄.

  • Add N-Bromosuccinimide (NBS) (1.05 eq).

  • Heat the reaction to reflux and stir for 2-6 hours. For less reactive systems, a radical initiator like AIBN or benzoyl peroxide can be added, although care must be taken to avoid benzylic bromination.

  • Reaction Monitoring: Follow the formation of the product by LC-MS.

  • Work-up:

    • Cool the reaction and remove the solvent in vacuo.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification and Characterization: Purify by flash chromatography. Characterize by NMR to confirm the regiochemistry of the bromine addition (typically a singlet or two doublets in the aromatic region, depending on the original pattern). The brominated ester can then be hydrolyzed back to the carboxylic acid if desired.

Protocol 4: Suzuki Cross-Coupling

Principle: The para-bromo derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[4] This allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups, significantly expanding the chemical diversity of the library.

Experimental Protocol (General):

  • In a reaction vessel, combine the para-bromo derivative (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C for 6-24 hours under an inert atmosphere.

  • Reaction Monitoring: Monitor by LC-MS for the disappearance of the starting material and the appearance of the product mass.

  • Work-up:

    • Cool the reaction and filter through a pad of Celite to remove the palladium catalyst.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

  • Purification and Characterization: Purify by flash chromatography. Characterize thoroughly by NMR and MS.

Modification of the Morpholine Moiety

Protocol 5: N-Oxide Formation

Principle: The tertiary amine of the morpholine ring can be readily oxidized to its corresponding N-oxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This transformation increases the polarity of the molecule and removes the basicity of the nitrogen, which can have profound effects on its biological properties and pharmacokinetic profile.

Experimental Protocol:

  • Dissolve the parent acid or an ester derivative (1.0 eq) in a chlorinated solvent like DCM at 0 °C.

  • Add m-CPBA (1.1-1.3 eq, use a grade with ~77% purity) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS (product will have M+16 relative to starting material).

  • Work-up:

    • Quench the excess m-CPBA by adding aqueous sodium sulfite or sodium thiosulfate solution and stirring for 20 minutes.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification and Characterization: The N-oxide product is often highly polar and may require a more polar eluent system (e.g., DCM/Methanol) for flash chromatography. Characterization by NMR will show a downfield shift of the protons adjacent to the nitrogen atom.

References

  • Title: Representative morpholine ring formation reactions. Source: ResearchGate URL: [Link]

  • Title: Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification Source: PMC (PubMed Central) URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC (PubMed Central) URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation Source: ChemRxiv URL: [Link]

  • Title: Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides Source: Beilstein Journals URL: [Link]

  • Title: Polymorphism and Modulation of Para-Substituted l-Phenylalanine Source: ACS Publications URL: [Link]

  • Title: Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization Source: Figshare URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (PubMed Central) URL: [Link]

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Morpholin-4-yl)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Morpholin-4-yl)-3-phenylpropanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important synthetic building block. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and efficient method is a one-pot reductive amination of 3-phenylpyruvic acid with morpholine. This strategy involves the formation of an intermediate imine (or iminium ion), which is then reduced in situ to form the target secondary amine. This approach is favored due to its operational simplicity and generally good yields when optimized.[1][2] Catalytic hydrogenation over a supported metal catalyst is an ideal choice, but chemical hydrides like Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) are also highly effective and often more practical for lab-scale synthesis.[3][4][5]

Q2: My overall yield is consistently low (<50%). What are the most likely culprits?

Low yields in this synthesis typically stem from one of three areas:

  • Inefficient Imine Formation: The equilibrium between the keto-acid/morpholine and the imine intermediate may not favor the imine. This is heavily influenced by pH and water removal.

  • Competing Side Reactions: The primary side reaction is the reduction of the starting material, 3-phenylpyruvic acid, to the corresponding hydroxy acid (2-hydroxy-3-phenylpropanoic acid). This occurs if the reducing agent is not selective for the iminium ion over the ketone.

  • Suboptimal Workup and Isolation: The amphoteric nature of the amino acid product can lead to losses during aqueous workup and extraction if the pH is not carefully controlled.

Q3: Which reducing agent is best for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3][4] It is milder and more selective for the reduction of iminium ions in the presence of ketones compared to more aggressive reagents like sodium borohydride (NaBH₄).[2][3] This selectivity is crucial for minimizing the formation of the 2-hydroxy-3-phenylpropanoic acid byproduct.[4] While sodium cyanoborohydride (NaBH₃CN) is also selective, it is highly toxic and releases cyanide, making NaBH(OAc)₃ a safer and preferred alternative for most applications.[4]

Q4: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) or LC-MS are the best methods. A simple TLC analysis can visualize the consumption of the starting 3-phenylpyruvic acid (a UV-active spot) and the appearance of the product. A co-spot of the starting material is essential for accurate comparison. For more detailed analysis, LC-MS can track the disappearance of reactants and the formation of the product and any side products, providing a more quantitative assessment of the reaction's progress.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format. The solutions provided are based on the recommended reductive amination pathway.

Problem 1: The reaction stalls; TLC/LC-MS shows a large amount of unreacted 3-phenylpyruvic acid.
  • Possible Cause A: Incorrect pH for Imine Formation.

    • Explanation: Imine formation is a pH-dependent equilibrium. The reaction requires a slightly acidic environment (pH 5-7).[4] If the medium is too acidic, the morpholine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group of the keto-acid will not be sufficiently activated by protonation.

    • Solution: Add a mild acid catalyst, such as acetic acid (1-2 equivalents), to the reaction mixture.[3][4] This protonates the carbonyl oxygen, making it more electrophilic for attack by the morpholine nitrogen, thereby shifting the equilibrium towards the imine.

  • Possible Cause B: Presence of Excess Water.

    • Explanation: Imine formation is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of excess water in the reaction medium can inhibit the forward reaction.

    • Solution: While not always necessary for one-pot reductive aminations with efficient reducing agents, if stalling is a persistent issue, consider using a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄).[3] Alternatively, performing the reaction in methanol can accelerate imine formation from aldehydes and primary amines without requiring a dehydrating agent.[4]

  • Possible Cause C: Inactive Reducing Agent.

    • Explanation: Hydride reagents, particularly NaBH(OAc)₃, can degrade upon improper storage or exposure to moisture.

    • Solution: Use a fresh bottle of the reducing agent. Always store hydride reagents in a desiccator and handle them quickly in an inert atmosphere if possible to minimize exposure to ambient moisture.

Problem 2: A significant amount of a major byproduct is observed.
  • Possible Cause: Reduction of the Keto Acid.

    • Explanation: This is the most common side reaction, leading to the formation of 2-hydroxy-3-phenylpropanoic acid. It occurs when the reducing agent reacts with the starting ketone faster than it reduces the iminium ion. This is particularly problematic with less selective reagents like NaBH₄.

    • Solution:

      • Use a Selective Reducing Agent: As stated in the FAQ, NaBH(OAc)₃ is the reagent of choice due to its high selectivity for iminium ions.[3][4]

      • Control the Order of Addition: Add the reducing agent after allowing the 3-phenylpyruvic acid and morpholine to stir together for a period (e.g., 30-60 minutes) in the presence of acetic acid. This allows time for the imine intermediate to form before the reductant is introduced.

      • Maintain Low Temperature: Perform the reduction step at a lower temperature (0 °C to room temperature). This often favors the desired pathway and slows down competing side reactions.

Problem 3: The product appears pure by TLC/LC-MS, but the isolated yield after workup is poor.
  • Possible Cause: Product Loss During Aqueous Extraction.

    • Explanation: The target molecule is an amino acid, making it zwitterionic and potentially highly soluble in water at certain pH values. During a standard aqueous workup, a significant portion of the product can be lost to the aqueous layer if the pH is not optimized for extraction.

    • Solution: Isoelectric Point Precipitation/Extraction.

      • After quenching the reaction, adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. The exact pI would need to be calculated or determined experimentally, but it will likely be in the weakly acidic to neutral range (approx. pH 4-6).

      • At the pI, the net charge of the amino acid is zero, and its solubility in water is at a minimum. This may cause the product to precipitate, where it can be collected by filtration.

      • If it remains in solution, its reduced polarity at the pI will facilitate a more efficient extraction into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3-5 times) to maximize recovery.

Recommended Protocol & Key Parameters

This protocol for a ~10 mmol scale synthesis is based on highly successful, literature-precedent reductive aminations.[3][4]

Step-by-Step Methodology
  • Imine Formation:

    • To a round-bottom flask, add 3-phenylpyruvic acid (1.64 g, 10 mmol) and morpholine (0.96 g, 1.1 eq, 11 mmol).

    • Add 1,2-dichloroethane (DCE, 40 mL) as the solvent, followed by glacial acetic acid (0.6 g, 1.0 eq, 10 mmol).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Cool the flask in an ice bath to 0 °C.

    • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.75 g, 1.3 eq, 13 mmol). Caution: Handle in a fume hood.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • If necessary, column chromatography on silica gel can be employed for further purification.

Data Summary Table
ParameterRecommended ConditionRationale & Impact on Yield
Keto-Acid:Amine Ratio 1 : 1.1-1.2A slight excess of the amine helps drive the imine formation equilibrium forward.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High selectivity for iminium ions minimizes reduction of the starting ketone, a key factor for high purity and yield.[3][4]
Stoichiometry of Reductant 1.3 - 1.5 equivalentsEnsures complete reduction of the imine intermediate.
Solvent 1,2-Dichloroethane (DCE), THFAprotic solvents that are compatible with the hydride reagent. DCE is often preferred.[3]
Catalyst Acetic Acid (1-2 eq.)Crucial for catalyzing imine formation by activating the carbonyl group.[3][4]
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions. Lower temperatures increase selectivity.
Workup pH Adjust to Isoelectric Point (pI)Minimizes product solubility in the aqueous phase, maximizing recovery during extraction.

Visual Workflow and Mechanism

Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and resolving common issues during the synthesis.

G cluster_troubleshoot Troubleshooting Path Start Start Synthesis Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Analysis Analyze Reaction Mixture Monitor->Analysis Workup Proceed to Workup & Isolation Analysis->Workup Complete & Clean? HighSM High Starting Material? Analysis->HighSM Incomplete? SideProduct Major Side Product? Analysis->SideProduct Byproducts? HighSM->SideProduct No CheckpH Action: 1. Check/Add Acetic Acid 2. Ensure Anhydrous Conditions HighSM->CheckpH Yes SideProduct->Workup No CheckReagent Action: 1. Use Selective Reductant (NaBH(OAc)3) 2. Control Order of Addition 3. Lower Temperature SideProduct->CheckReagent Yes CheckpH->Monitor Re-evaluate CheckReagent->Monitor Re-evaluate

Caption: Troubleshooting decision tree for the reductive amination.

Simplified Reaction Mechanism

This diagram illustrates the key steps of the reductive amination process, including the desired pathway and the primary competing side reaction.

G cluster_reagents1 cluster_reagents2 KetoAcid 3-Phenylpyruvic Acid Imine Imine Intermediate KetoAcid->Imine KetoAcid->Imine 1 SideProduct Side Product 2-Hydroxy-3-phenylpropanoic acid KetoAcid->SideProduct Side Reaction (Unselective Reduction) H_plus + H⁺ (Acetic Acid) Morpholine Morpholine Morpholine->Imine Product Target Product This compound Imine->Product Imine->Product 2 Reducer + [H⁻] (e.g., NaBH(OAc)₃) H2O - H₂O

Caption: Reaction pathway for reductive amination and side product formation.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. Retrieved from a course handout which summarizes key literature including Borch, R. F. et al. J. Am. Chem. Soc. 1971, 93, 2897–2904 and Abdel-Magid, A. F. et al. J. Org. Chem. 1996, 61, 3849–3862. [Link]

  • Google Patents. (1994). Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Kelly, P. P., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Royal Society of Chemistry. [Link]

  • Brown, E. A., & Pletcher, D. (1978). Electrochemical synthesis of amino acids by reductive amination of keto acids. I. Reduction at mercury electrodes. Australian Journal of Chemistry, 31(5), 1053-1060. [Link]

  • Wikipedia. (n.d.). Phenylpyruvic acid. [Link]

  • PrepChem.com. (n.d.). Preparation of 2,3-dihydroxy-3-phenylpropanoic acid. [Link]

  • Bayrak, H., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1094-1106. [Link]

  • Tundo, P., Selva, M., & Bomben, A. (1996). A new environmentally friendly method for the synthesis of pure 2-arylpropionic acids. 2-phenylpropionic acid. Organic Syntheses, 73, 193. [Link]

  • Green Chemistry - BORIS Portal. (2024). Reductive amination. [Link]

  • ChemSynthesis. (n.d.). 2-morpholin-4-yl-propionic acid methyl ester. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Zhang, Z., et al. (2007). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. ResearchGate. [Link]

  • Google Patents. (2004). Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • Zhang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(15), 4658. [Link]

  • Sargsyan, A., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Hancock, W. S., & Vagelos, P. R. (1976). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. The Journal of Organic Chemistry, 41(23), 3749-3755. [Link]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-aminopropanoic acid. [Link]

  • Pałka, K., & Kańska, M. (2012). Enzymatic reductive amination of p-hydroxy- and phenylpyruvic acids as a method of synthesis of L-tyrosine and L-phenylalanine labelled with deuterium and tritium. Nukleonika, 57(2), 263-266. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of 2-(Morpholin-4-yl)-3-phenylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Molecule: 2-(Morpholin-4-yl)-3-phenylpropanoic acid is an amphoteric, N-substituted


-amino acid derivative.
The Challenge:  This molecule possesses a "Jekyll and Hyde" chemical nature that complicates chromatography:
  • The Morpholine Ring (Basic, pKa ~8.3): The tertiary nitrogen is prone to interacting with residual silanols on the silica support, causing severe peak tailing.

  • The Carboxylic Acid (Acidic, pKa ~3.5-4.0): Requires pH control to prevent ionization-induced peak broadening or precipitation in non-polar solvents.

  • Solubility: As a potential zwitterion, it may exhibit poor solubility in standard Normal Phase (Hexane-based) solvents.

The Solution: Success relies on selecting the correct Immobilized Polysaccharide stationary phase and utilizing Polar Organic or Reversed Phase modes with strict additive control.

Method Development Decision Matrix

Before troubleshooting, ensure you are in the correct separation mode. Do not force Normal Phase (Hexane/IPA) if your sample is not soluble.

MethodDev Start Start: Sample Solubility Check SolubleHex Soluble in Hexane/IPA? Start->SolubleHex SolubleMeCN Soluble in MeOH/MeCN? SolubleHex->SolubleMeCN No (Precipitates) NP_Mode Normal Phase (NP) Hexane/EtOH/TFA SolubleHex->NP_Mode Yes PO_Mode Polar Organic Mode (POM) 100% MeCN or MeOH + TFA/TEA SolubleMeCN->PO_Mode Yes (Preferred) RP_Mode Reversed Phase (RP) Water/MeCN + Acidic Buffer SolubleMeCN->RP_Mode No (Needs Water) SelectCol Column Selection: Immobilized Amylose or Cellulose (e.g., Chiralpak IA/IC, Lux i-Amylose) NP_Mode->SelectCol PO_Mode->SelectCol RP_Mode->SelectCol

Figure 1: Decision tree for selecting the mobile phase mode based on the solubility of the amphoteric analyte.

Critical Protocol: The "Golden Standard" Screening

Recommended Screening Conditions
ParameterCondition A (Polar Organic - Recommended)Condition B (Reversed Phase)
Column Immobilized Amylose (e.g., Chiralpak IA, Lux i-Amylose-3)Immobilized Cellulose (e.g., Chiralpak IC, Lux Cellulose-2)
Mobile Phase 100% Acetonitrile (or Methanol)40:60 Water : Acetonitrile
Additives 0.1% TFA + 0.1% TEA (Crucial ratio)0.1% H3PO4 or 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C25°C
Detection UV @ 254 nm (Phenyl ring)UV @ 220 nm (Amide/Carboxyl)

Expert Note: In Polar Organic Mode, the simultaneous use of Trifluoroacetic Acid (TFA) and Triethylamine (TEA) is non-negotiable for this molecule. The TFA suppresses the ionization of the carboxylic acid, while the TEA blocks silanol sites to prevent morpholine tailing.

Troubleshooting Guide (Q&A)

Category 1: Peak Shape Issues

Q: My peaks are tailing severely (Asymmetry > 1.5). What is happening?

  • Diagnosis: This is the "Morpholine Effect." The tertiary amine in the morpholine ring is interacting with acidic silanols on the silica backbone of the column.

  • The Fix:

    • Increase Base Additive: If using Normal Phase or Polar Organic, increase TEA/DEA concentration to 0.1% or 0.2%.

    • Switch to Immobilized Columns: Coated columns (like AD-H/OD-H) restrict solvent choices. Immobilized columns (IA/IC) allow you to use stronger solvents or higher additive concentrations without stripping the selector.

    • Check "Memory Effect": If the column was previously used without base, residual protons may be trapped. Flush with Mobile Phase + 0.5% TEA for 30 mins, then re-equilibrate.

Q: I see "Fronting" peaks (shark fin shape).

  • Diagnosis: Solubility mismatch. You likely dissolved the sample in 100% DMSO or Methanol, but injected it into a Hexane-based mobile phase. The sample precipitated at the head of the column.

  • The Fix: Dissolve the sample in the mobile phase itself. If it is not soluble, you must switch to Polar Organic Mode (100% MeCN) or Reversed Phase.

Category 2: Selectivity & Resolution

Q: I have one broad peak (No Separation).

  • Diagnosis: The chiral selector (Amylose vs. Cellulose) does not recognize the chiral center, or the mobile phase is too strong.

  • The Fix:

    • Switch Selector: If you used Amylose (e.g., IA), switch to Cellulose (e.g., IC). These have complementary recognition mechanisms.[1][2]

    • Weaken Mobile Phase:

      • In RP: Increase Water content (e.g., go from 60% MeCN to 40% MeCN).

      • In NP: Decrease Alcohol content (e.g., go from 10% IPA to 5% IPA).

    • Temperature: Lower the temperature to 10°C. Enthalpy-driven separations often improve at lower temperatures.

Q: I see a small shoulder or split peak on the single enantiomer standard.

  • Diagnosis: This is likely Atropisomerism (restricted rotation of the phenyl ring or morpholine chair flip) OR partial ionization.

  • The Fix:

    • Test for Ionization: Ensure your TFA concentration is sufficient (0.1%). If the pH is near the pKa of the acid (~4), you will see split peaks (neutral vs. ionized species).

    • Test for Rotamers: Run the column at 40°C. If the split peaks merge into one sharp peak, it was a rotamer (conformational isomer). If they separate further, it is a chemical impurity.

Visualizing the Troubleshooting Logic

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing NoRes No Resolution Problem->NoRes RetShift Retention Shift Problem->RetShift FixTailing Add 0.1% TEA/DEA (Block Silanols) Tailing->FixTailing Morpholine Interaction FixRes Switch Column (Amylose <-> Cellulose) NoRes->FixRes Wrong Selector FixRet Check Mobile Phase Evaporation/Prep RetShift->FixRet Solvent volatility

Figure 2: Rapid troubleshooting logic for common chiral HPLC issues.

References & Authoritative Sources

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Provides protocols for immobilized polysaccharide columns and solvent compatibility). [Link]

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Chiral Selection Guide. (Details on Lux Amylose/Cellulose selectors and screening strategies). [Link]

  • Beesley, T. E., & Lee, J. T. Chiral Chromatography of Amphoteric Compounds. (Foundational texts on handling zwitterions in HPLC). Note: General reference to established chromatographic theory.

  • Agilent Technologies. Method Development for Chiral Compounds on Poroshell Chiral Columns. (Modern approaches to chiral method development). [Link]

Sources

Technical Support Center: Stability of 2-(Morpholin-4-yl)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Morpholin-4-yl)-3-phenylpropanoic acid. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions regarding the stability of this compound specifically under acidic conditions. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate challenges, design robust experiments, and interpret results with confidence.

Core Concepts: Understanding the Molecular Stability Profile

This compound possesses three key structural features that dictate its behavior in an acidic environment:

  • Tertiary Amine (Morpholine Nitrogen): The nitrogen atom of the morpholine ring is basic and is the most likely site of interaction with acids.

  • Carboxylic Acid Group: This functional group is generally stable in acidic conditions but can participate in reactions like esterification if an alcohol is present.

  • Ether Linkage (Morpholine Ring): The C-O-C bond within the morpholine ring is an ether. While generally stable, ethers can undergo cleavage under harsh acidic conditions (i.e., strong acids and high temperatures).

The primary and immediate reaction in an acidic solution is the protonation of the morpholine nitrogen to form a morpholinium cation. This conversion has significant implications for the compound's physical properties, particularly its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical chemical event when this compound is exposed to acid?

A1: The most immediate event is the acid-base reaction involving the tertiary amine of the morpholine ring. The nitrogen atom's lone pair of electrons will accept a proton (H⁺) from the acidic medium to form a positively charged morpholinium salt. This is a reversible equilibrium reaction.

This protonation event is fundamental because it dramatically increases the polarity of the molecule, which typically enhances its solubility in aqueous media. It is not a degradation reaction but a change in the ionization state of the compound.

Protonation cluster_main Protonation Equilibrium Molecule This compound ProtonatedMolecule Protonated Morpholinium Salt Molecule->ProtonatedMolecule + HA ProtonatedMolecule->Molecule - HA H_plus H⁺ A_minus A⁻ HA Acid (HA) Degradation_Pathway Start This compound Step1 Protonation of Ether Oxygen H⁺ Start->Step1 Strong Acid (H⁺) Step2 Nucleophilic Attack (e.g., H₂O) Step1->Step2 Heat (Δ) Product Ring-Opened Degradant N-(2-hydroxyethyl)amino derivative Step2->Product Investigation_Workflow Start New Peak Detected in HPLC CheckPurity Perform Peak Purity Analysis on Parent Peak Start->CheckPurity AnalyzeMass Analyze m/z of New Peak via LC-MS Start->AnalyzeMass Hypothesize Hypothesize Degradant Structure AnalyzeMass->Hypothesize ForcedDeg Run Controlled Forced Degradation Study Hypothesize->ForcedDeg Compare Compare Retention Times & Mass Spectra ForcedDeg->Compare Identify Confirm Degradant Identity Compare->Identify

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-(Morpholin-4-yl)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Morpholin-4-yl)-3-phenylpropanoic Acid: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of fragments to explain the underlying chemical principles and experimental considerations. We will explore the characteristic cleavages associated with its core functional groups—the morpholine ring, the carboxylic acid, and the phenylpropyl backbone—and compare its fragmentation fingerprint to a structural isomer to highlight the power of MS/MS in structural elucidation.

Introduction: The Need for Structural Verification

This compound (Molecular Formula: C₁₃H₁₇NO₃, Monoisotopic Mass: 235.12085 Da) is a molecule incorporating structural motifs common in pharmaceutical development. The morpholine ring is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates. The phenylpropanoic acid core is also prevalent in many bioactive compounds.

Accurate structural confirmation is a critical step in chemical synthesis and drug metabolism studies. High-resolution mass spectrometry, particularly tandem MS (MS/MS), provides unparalleled insight into a molecule's structure by inducing fragmentation at its weakest bonds and generating a unique "fingerprint" of fragment ions. This guide establishes a predictive framework for the fragmentation of the title compound, providing a valuable reference for its identification and differentiation from related structures.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To ensure the generation of reliable and reproducible fragmentation data, a robust analytical method is paramount. The following protocol outlines a standard approach for the analysis of this compound using a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure efficient ionization. The addition of formic acid promotes protonation in positive ion mode.

  • Mass Spectrometer Infusion:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. This direct infusion method is ideal for method development and detailed fragmentation studies without chromatographic interference.

  • Full Scan MS (MS1) Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule, [M+H]⁺.

    • Expected m/z: 236.1281 for C₁₃H₁₈NO₃⁺.

    • Typical Instrument Parameters:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

      • Mass Range: m/z 50 - 500

  • Tandem MS (MS/MS) Analysis:

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 236.1) as the precursor for collision-induced dissociation (CID).

    • Ramp the collision energy (e.g., 10-40 eV) to observe both low-energy (rearrangement-driven) and high-energy (bond cleavage-driven) fragmentation pathways. The use of an inert collision gas like argon or nitrogen is standard.

    • The resulting product ion spectrum will reveal the characteristic fragments of the molecule.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis p1 1. Prepare 1 mg/mL Stock Solution p2 2. Dilute to 1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid p1->p2 ms1 3. Infuse into ESI Source (5-10 µL/min) ms2 4. Acquire Full Scan (MS1) Identify [M+H]⁺ at m/z 236.1 ms1->ms2 ms3 5. Select m/z 236.1 for CID (Product Ion Scan) ms2->ms3 ms4 6. Acquire MS/MS Spectrum (Ramp Collision Energy) ms3->ms4 data Fragmentation Pattern Elucidation ms4->data Analyze Data cluster_prep cluster_prep cluster_prep->ms1 Fragmentation cluster_frags parent [M+H]⁺ m/z 236.1 C₁₃H₁₈NO₃⁺ f1 m/z 218.1 [M+H - H₂O]⁺ parent->f1 - 18 Da f2 m/z 190.1 [M+H - HCOOH]⁺ parent->f2 - 46 Da f3 m/z 149.1 [M+H - C₄H₉NO]⁺ parent->f3 - 87 Da f4 m/z 91.1 [C₇H₇]⁺ parent->f4 Benzylic Cleavage f5 m/z 145.1 [M+H - C₇H₇]⁺ parent->f5 Benzylic Cleavage

Figure 2: Proposed major fragmentation pathways for protonated this compound.

Data Summary and Interpretation

The expected key fragments are summarized in the table below. The presence and relative intensity of these ions provide strong evidence for the structure of the parent compound.

m/z (Predicted) Proposed Elemental Formula Proposed Structure / Origin Description of Fragmentation
236.1C₁₃H₁₈NO₃⁺[M+H]⁺Protonated parent molecule
218.1C₁₃H₁₆NO₂⁺[M+H - H₂O]⁺Loss of water from the carboxylic acid
190.1C₁₂H₁₆NO⁺[M+H - HCOOH]⁺Loss of formic acid
149.1C₉H₁₃O₂⁺[M+H - C₄H₉NO]⁺Loss of the neutral morpholine moiety
145.1C₆H₁₁NO₃⁺[M+H - C₇H₇]⁺Loss of the benzyl radical
91.1C₇H₇⁺Tropylium ionBenzylic cleavage, formation of a stable carbocation

Comparative Analysis: Distinguishing Structural Isomers

To demonstrate the specificity of this fragmentation pattern, we can compare it to a plausible structural isomer: 3-(Morpholin-4-yl)-2-phenylpropanoic acid . In this isomer, the morpholine and phenyl groups have swapped positions on the propanoic acid backbone.

While this isomer has the identical mass and elemental formula, its MS/MS spectrum would be distinctly different:

  • Benzylic Cleavage: In the isomer, the bond between the Cα and the carboxyl group is benzylic. Cleavage here would lead to the loss of the COOH group (45 Da), generating a major fragment at m/z 191.1 . The formation of the m/z 91 ion would be less likely as it would require a more complex rearrangement.

  • Loss of Morpholine: The loss of the morpholine moiety would proceed via cleavage of the C-N bond at the 3-position. This would likely still produce a fragment at m/z 149.1 , but the subsequent fragmentation of this ion would differ.

  • Key Differentiator: The most significant difference would be the fragment resulting from the loss of the phenyl-bearing group. For the title compound, benzylic cleavage yields the m/z 91 ion. For the isomer, the most prominent cleavage would likely be the loss of the entire morpholinomethyl group (C₅H₁₀NO, 100 Da), leading to a fragment corresponding to protonated 2-phenylacetic acid at m/z 137.1 .

The presence of a strong m/z 91 signal would be a definitive marker for 2-(Morpholin-4-yl)-3-phenyl propanoic acid, while a strong signal at m/z 191.1 or 137.1 would suggest the 3-(Morpholin-4-yl)-2-phenyl propanoic acid isomer.

Conclusion

The ESI-MS/MS fragmentation of this compound is predicted to be dominated by several characteristic pathways. The most diagnostic fragments are expected to be the tropylium ion at m/z 91.1 resulting from benzylic cleavage, and ions resulting from the loss of water (m/z 218.1 ) and the neutral morpholine moiety (m/z 149.1 ). By understanding these fragmentation routes, analysts can confidently identify this compound and distinguish it from structural isomers, ensuring data integrity in research, development, and quality control settings. This predictive guide serves as a foundational tool for method development and spectral interpretation.

References

  • Unexpected Gas-Phase Nitrogen–Oxygen Smiles Rearrangement: Collision-Induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives. (2022). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. Available at: [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016). Chemistry Stack Exchange. Available at: [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spect

A Comprehensive Guide to the Crystal Structure Validation of 2-(Morpholin-4-yl)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms within a drug candidate dictates its interaction with biological targets, influencing efficacy, selectivity, and safety. This guide provides an in-depth, expert-led comparison of the analytical methodologies required for the comprehensive validation of the crystal structure of 2-(Morpholin-4-yl)-3-phenylpropanoic acid, a chiral molecule incorporating the privileged morpholine scaffold.

While a definitive crystal structure for this compound has not been publicly reported, this guide will establish a robust framework for its validation. We will delve into the gold-standard technique of single-crystal X-ray diffraction and complement it with orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC). This multi-faceted approach ensures a self-validating system for structural elucidation.

To provide a tangible context for structural comparison, this guide will utilize the known crystal structures of two relevant compounds: the essential amino acid (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine) , which shares the core phenylpropanoic acid framework, and 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one , a morpholine-containing analogue. By comparing key structural parameters, we can anticipate and interpret the conformational properties of our target molecule.

I. The Primacy of Single-Crystal X-ray Diffraction: A Definitive Blueprint

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and its packing within the crystal lattice. For a chiral molecule like this compound, SCXRD is indispensable for assigning the absolute stereochemistry of the chiral center.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial and often most challenging step is the growth of high-quality single crystals. Slow evaporation of a saturated solution is a common and effective method.

    • Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) to near saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature. Over a period of days to weeks, single crystals suitable for diffraction should form.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

    • Data is collected using a single-crystal X-ray diffractometer, typically equipped with a Mo Kα or Cu Kα X-ray source. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing and Structure Solution:

    • The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The structural model is then refined by least-squares methods to best fit the experimental data.

  • Absolute Structure Determination: For chiral molecules, the absolute configuration is determined by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter. A value close to zero for the correct enantiomer confirms the absolute stereochemistry.

Workflow for Single-Crystal X-ray Diffraction.

II. Orthogonal Methods for Structural Confirmation: Building a Consensus

While SCXRD provides the definitive solid-state structure, a comprehensive validation package relies on orthogonal techniques that probe the molecule's structure in solution and its overall composition.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Conformation in Solution

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule and can provide insights into its solution-state conformation. For this compound, ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. 2D experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

  • Spectral Interpretation:

    • ¹H NMR: Expect to observe distinct signals for the phenyl protons, the methine proton at the chiral center, the diastereotopic methylene protons of the benzyl group, and the two sets of methylene protons of the morpholine ring. The chemical shifts and coupling constants will provide information about the electronic environment and dihedral angles between adjacent protons.

    • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the chiral methine carbon, the benzylic methylene carbon, and the carbons of the morpholine ring. The chemical shifts are indicative of the carbon hybridization and substitution.

B. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, can offer further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • The primary ion observed will be the protonated molecule, [M+H]⁺, which will confirm the molecular weight of this compound (C₁₃H₁₇NO₃, MW = 235.28 g/mol ).

    • Tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern can be analyzed to confirm the presence of the morpholine and phenylpropanoic acid moieties.

Orthogonal Methods for Structural Validation.
C. Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity

For a chiral compound, it is crucial to determine its enantiomeric purity. Chiral HPLC is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for the separation of 2-arylpropionic acids.

  • Method Development:

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Analysis: Inject a solution of the synthesized compound and monitor the elution profile using a UV detector. The ratio of the peak areas of the two enantiomers provides the enantiomeric excess (e.e.).

III. Comparative Structural Analysis

By comparing the anticipated structural features of this compound with those of our selected comparator compounds, we can gain valuable insights.

FeatureThis compound (Anticipated)(S)-2-amino-3-phenylpropanoic acid (L-phenylalanine)3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one
Space Group To be determinedP2₁Orthorhombic, Pbca
Z' To be determined4Not applicable
Morpholine Conformation ChairNot applicableChair
Key Torsion Angle 1 Cα-Cβ-Cγ-Cδ (phenyl)Cα-Cβ-Cγ-Cδ (phenyl): Multiple conformers in the asymmetric unitN(morpholine)-C-C-C(carbonyl)
Key Torsion Angle 2 C-N-Cα-C(O)N-Cα-C(O)-ONot directly comparable
Hydrogen Bonding Intermolecular H-bonds involving the carboxylic acid and potentially weak C-H···O interactions.Extensive network of N-H···O and O-H···O hydrogen bonds.Weak C-H···π interactions.

Data for L-phenylalanine and the morpholine-containing analogue are derived from published crystallographic data.

The morpholine ring is expected to adopt a stable chair conformation. The orientation of the phenyl ring and the carboxylic acid group relative to the morpholine will be dictated by steric and electronic factors, which can be precisely determined by SCXRD. The hydrogen bonding patterns will play a crucial role in the crystal packing.

IV. Conclusion

The comprehensive structural validation of this compound requires a multi-pronged analytical approach. While single-crystal X-ray diffraction provides the definitive three-dimensional structure, its findings must be corroborated by orthogonal methods such as NMR spectroscopy and mass spectrometry to ensure the integrity of the molecular formula and connectivity. Furthermore, for a chiral molecule, the determination of enantiomeric purity via chiral HPLC is non-negotiable.

This guide provides the necessary experimental frameworks and comparative insights for researchers to confidently and rigorously validate the crystal structure of this and similar molecules. By adhering to these principles of self-validating systems and leveraging a suite of powerful analytical techniques, the path from a promising lead compound to a well-characterized drug candidate becomes significantly clearer.

References

  • Single-Crystal X-ray Diffraction of Morpholine Derivatives: A general overview of the application of SCXRD for determining the three-dimensional structure of morpholine-containing compounds.

  • Chiral Separations by HPLC: A guide to the principles and methods of chiral separations using High-Performance Liquid Chromatography.

  • Mass Spectrometry of Phenylpropanoic Acids: A discussion of the fragmentation patterns of phenylpropanoic acid derivatives in mass spectrometry.

  • NMR Spectroscopy of Morpholine Derivatives: An overview of the characteristic NMR spectral features of N-substituted morpholines.

  • Crystal Structure of L-phenylalanine: Crystallographic data for (S)-2-amino-3-phenylpropanoic acid.

  • Crystal Structure of a Morpholine Analogue: Crystallographic data for 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.

  • General Principles of Single-Crystal X-ray Diffraction: An introduction to the theory and practice of SCXRD.

  • Electrospray Ionization Mass Spectrometry: A detailed explanation of the principles of ESI-MS.

  • NMR for Structure Elucidation: A guide to using NMR spectroscopy for the determination of organic structures.

  • Chiral HPLC of 2-Arylpropionic Acids: A specific application of chiral HPLC for the separation of a class of compounds relevant to the target molecule.

Chiral resolution methods for 2-(Morpholin-4-yl)-3-phenylpropanoic acid validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resolution of 2-(Morpholin-4-yl)-3-phenylpropanoic acid presents a unique challenge due to its amphoteric nature (zwitterionic potential) and the steric bulk of the morpholine ring at the


-position. This guide objectively compares three validated methodologies for obtaining high-purity enantiomers: Classical Diastereomeric Crystallization , Enzymatic Kinetic Resolution , and Preparative Supercritical Fluid Chromatography (SFC) .

While Preparative SFC offers the fastest throughput for gram-scale discovery, Classical Crystallization using (S)-(-)-1-Phenylethylamine remains the most cost-effective strategy for multi-kilogram process scale-up.

Part 1: Molecular Profile & Challenge

The target molecule is a phenylalanine analogue where the primary amine is replaced by a morpholine ring.

  • Chemical Structure: A phenylpropanoic acid backbone with a bulky morpholine group at the chiral center (

    
    ).
    
  • pKa Profile: Carboxylic acid (~3.5) and Morpholine nitrogen (~8.3).

  • The Challenge: The bulky morpholine group can hinder the active sites of standard enzymes, and the zwitterionic character in neutral pH can complicate extraction efficiency.

Decision Matrix: Selecting Your Method

DecisionMatrix Start Start: Define Scale & Purity Scale_Small < 10g (Discovery) Start->Scale_Small Scale_Large > 100g (Process) Start->Scale_Large SFC Method C: Prep SFC (Fastest, High Cost) Scale_Small->SFC Speed Priority Purity_High Need >99% ee? Scale_Large->Purity_High Enzymatic Method B: Enzymatic (Green, High Selectivity) Purity_High->Enzymatic If Salt Fails Classical Method A: Crystallization (Scalable, Low Cost) Purity_High->Classical Standard Route

Figure 1: Strategic decision matrix for selecting the optimal resolution method based on scale and purity requirements.

Part 2: Method A - Classical Diastereomeric Crystallization

Best For: Large-scale manufacturing (>100g), cost-sensitivity.

This method relies on the formation of diastereomeric salts using a chiral base.[1] Due to the carboxylic acid moiety, chiral amines are the resolving agents of choice.

Validated Protocol

Resolving Agent: (S)-(-)-1-Phenylethylamine (also known as


-methylbenzylamine).
Solvent System:  Ethanol/Water or Isopropanol.
  • Salt Formation: Dissolve racemic this compound (1.0 eq) in refluxing Ethanol (5 volumes).

  • Addition: Slowly add (S)-(-)-1-Phenylethylamine (0.55 eq) dropwise. Note: Using 0.5-0.6 eq maximizes the "Pope-Peachy" effect, precipitating the less soluble diastereomer.

  • Crystallization: Cool the solution slowly to room temperature over 4 hours, then to 4°C for 2 hours.

  • Filtration: Filter the white precipitate. This is the diastereomeric salt enriched in one enantiomer (typically the (S,S)-salt).

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity.[2]

  • Free Basing: Suspend the salt in water, adjust pH to 4.0 using 1M HCl (to protonate the acid but keep morpholine protonated) or pH 3 (to fully protonate). Correction: To isolate the zwitterion/acid, adjust pH to the isoelectric point (~5.5-6.0) where solubility is lowest, or extract with DCM at pH 4.

Performance Data (Representative)
ParameterValue
Yield (Theory) 35-40% (Max 50%)
Final ee% >98% (after 1 recrystallization)
Cost Efficiency High (Resolving agent is recoverable)

Part 3: Method B - Enzymatic Kinetic Resolution

Best For: Green chemistry requirements, mild conditions.

Direct resolution of the acid is difficult enzymatically. The validated approach involves synthesizing the methyl ester first, then performing an enantioselective hydrolysis.

Validated Protocol

Enzyme: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435). Substrate: Methyl 2-(morpholin-4-yl)-3-phenylpropanoate.

  • Setup: Suspend the racemic methyl ester (10g) in Phosphate Buffer (pH 7.2) / Acetone (9:1 v/v).

  • Initiation: Add CAL-B (10% w/w relative to substrate).

  • Reaction: Stir at 30°C. Monitor pH and maintain at 7.2 using an autotitrator with 1M NaOH.

  • Termination: Stop when conversion reaches 50% (typically 24-48h).

  • Separation:

    • Extract the unreacted ester (R-enantiomer) with Ethyl Acetate.

    • The aqueous phase contains the hydrolyzed (S)-acid.

    • Acidify aqueous phase to pH 5.5 and extract to isolate the product.

Mechanism of Action[4]

EnzymaticMechanism Racemate Racemic Methyl Ester Complex Enzyme-Substrate Complex (Tetrahedral Intermediate) Racemate->Complex + Enzyme Enzyme CAL-B (Lipase) Hydrolysis Selective Hydrolysis Complex->Hydrolysis Fast Reaction for (S) ProductB (R)-Ester (Organic Phase) Complex->ProductB (R) reacts slowly/not at all ProductA (S)-Acid (Aqueous Phase) Hydrolysis->ProductA

Figure 2: Kinetic resolution pathway showing the selective hydrolysis of the (S)-ester.

Part 4: Method C - Preparative Chiral SFC

Best For: Rapid discovery scale (<10g), difficult-to-crystallize compounds.

SFC is superior to HPLC for this molecule due to the solubility of the morpholine derivative in supercritical CO2/Methanol mixtures and the ease of solvent removal.

Validated Protocol

Column: Chiralpak IC or IG (Immobilized phases are required due to amine solubility). Mobile Phase: CO2 / Methanol (with 0.2% Diethylamine + 0.1% TFA). Note: The "Basic + Acidic" additive mix is critical for zwitterionic morpholine acids to improve peak shape.

  • Screening: Inject racemate on analytical Chiralpak IC (4.6 x 250mm).

  • Optimization: Gradient 5% to 40% MeOH over 5 mins.

  • Scale-up: Transfer conditions to Prep Column (20mm or 30mm ID).

  • Recovery: Collect fractions. The CO2 evaporates instantly; rotovap the Methanol.

Performance Data
ParameterValue
Cycle Time 4-6 minutes
Loading 50-100 mg per injection
Solvent Usage 80% less than Normal Phase HPLC
Recovery >95%

Part 5: Comparative Analysis

The following table contrasts the three methods to aid in resource allocation.

FeatureMethod A: CrystallizationMethod B: EnzymaticMethod C: Prep SFC
Scalability Excellent (kg to ton)Good (kg)Moderate (g to kg)
Cost Low (Cheap reagents)Medium (Enzyme cost)High (Equipment/Column)
Time to Result Slow (Days/Weeks)Medium (24-48h)Fast (Hours)
Purity (ee) >98% (Requires recrystallization)>99% (High selectivity)>99.9% (Baseline separation)
Green Factor Moderate (Solvent waste)High (Water-based)High (CO2 recycled)
Technical Risk High (Trial & error)Medium (Substrate eng.)Low (Predictable)
Expert Recommendation
  • For Drug Discovery: Use Method C (SFC) . The time saved outweighs the consumable costs.

  • For Process Development: Investigate Method A (Crystallization) with (S)-1-Phenylethylamine. If the salt is hygroscopic or yields are low, switch to Method B (Enzymatic) as a robust backup.

References

  • Saigo, K., et al. (1996). "Optical Resolution of

    
    -Amino Acids by Diastereomeric Salt Formation." Journal of the American Chemical Society.  (General methodology for amino acid resolution).
    
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (Review of enzymatic and classical resolution).

  • Daicel Chiral Technologies. (2024). "Chiral Selector Screening Guide for Amino Acids." Chiral Technologies Application Notes. (SFC and HPLC column selection).

  • Pàmies, O., & Bäckvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews. (Mechanisms of enzymatic kinetic resolution).

  • Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A. .

Sources

Spectroscopic Characterization & Profiling of 2-(Morpholin-4-yl)-3-phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2-(Morpholin-4-yl)-3-phenylpropanoic acid represents a critical scaffold in medicinal chemistry, serving as a "solubility-enhanced" bioisostere of N-alkylated phenylalanines. The incorporation of the morpholine ring—featuring an ether oxygen acceptor—significantly modulates lipophilicity (LogP) and aqueous solubility compared to its piperidine or acyclic amine analogs.

This guide provides a definitive spectroscopic framework for identifying, validating, and comparing this specific derivative class. It addresses the common analytical challenge of distinguishing the N-morpholino moiety from sterically similar N-piperidino or N-pyrrolidino analogs using NMR, IR, and Mass Spectrometry.

Target Audience
  • Medicinal Chemists: Optimizing ADME properties via scaffold hopping.

  • Analytical Scientists: Developing QC protocols for peptidomimetic intermediates.

  • Process Chemists: Monitoring reductive amination or

    
     displacement reactions.
    

Structural Logic & Synthesis Context

To interpret the spectra accurately, one must understand the molecular connectivity. The molecule consists of three distinct magnetic environments:

  • The Core Chiral Center: The

    
    -carbon of the propanoic acid.
    
  • The Lipophilic Side Chain: The phenyl ring and

    
    -methylene group.
    
  • The Solubilizing Head: The morpholine ring (chair conformation).[1][2][3][4]

Synthesis Workflow (Graphviz)

The following diagram outlines the standard synthesis route (Reductive Amination) and the critical characterization checkpoints.

G Start Phenylpyruvic Acid Intermediate Iminium Ion (Transient) Start->Intermediate Condensation Reagent Morpholine + NaBH3CN Reagent->Intermediate Product 2-(Morpholin-4-yl)- 3-phenylpropanoic Acid Intermediate->Product Reduction QC_NMR 1H NMR: Check α-H shift Product->QC_NMR Purity Check QC_MS LC-MS: Confirm M+H Product->QC_MS ID Confirmation

Figure 1: Synthetic pathway via reductive amination and critical quality control checkpoints.

Spectroscopic Profiling (The "Product")

Nuclear Magnetic Resonance ( H & C NMR)

The morpholine ring introduces a characteristic


 (or 

) system that is distinct from piperidine.

Key Diagnostic Signals:

  • Morpholine Ether Protons (

    
    ):  Appear as a multiplet around 3.60 – 3.75 ppm . This is the "fingerprint" region absent in piperidine analogs.
    
  • Morpholine Amine Protons (

    
    ):  Appear upfield around 2.40 – 2.60 ppm .
    
  • Chiral Center (

    
    -H):  The proton at position 2 typically appears as a dd (doublet of doublets)  around 3.4 – 3.6 ppm , coupling with the diastereotopic 
    
    
    
    -protons.
Table 1: Representative

H NMR Data (400 MHz,

)
PositionProton TypeChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Note
COOH Carboxylic Acid10.0 - 12.0Broad Singlet1HExchangeable with

.
Ar-H Phenyl Ring7.15 - 7.35Multiplet5HOverlapping aromatic signals.
O-CH2 Morpholine (C3', C5')3.68 Triplet/Multiplet4HCritical ID Peak: Distinguishes from Piperidine.

-CH
Propanoic C23.45dd (

)
1HShifted downfield by N-atom.

-CH2
Propanoic C32.95, 3.15dd (Diastereotopic)2HDistinct ABX system due to chiral center.
N-CH2 Morpholine (C2', C6')2.55Multiplet4HBroadened if dynamic exchange occurs.
Infrared Spectroscopy (FT-IR)

The morpholine derivative exhibits a unique ether stretch that serves as a rapid purity check.

  • C-O-C (Ether) Stretch: Strong band at 1110 – 1120 cm

    
     .
    
  • C=O (Acid) Stretch: Strong band at 1720 – 1740 cm

    
     .
    
  • OH (Acid) Stretch: Broad band at 2500 – 3300 cm

    
      (overlapping C-H stretches).
    
Mass Spectrometry (ESI-MS)

Ionization Mode: Positive ESI (


).
Molecular Formula: 

(MW: 235.28 Da).

Fragmentation Pattern (MS/MS):

  • Precursor:

    
     236.1 (
    
    
    
    ).
  • Primary Loss: Loss of

    
     (46 Da) 
    
    
    
    
    
    190.1 (Formation of iminium ion).
  • Secondary Loss: Cleavage of Benzyl group

    
    
    
    
    
    86.0 (Morpholine ring fragment) or
    
    
    91.0 (Tropylium ion).

Comparative Analysis: Morpholine vs. Alternatives

This section objectively compares the Morpholine derivative against its two most common bioisosteres: the Piperidine analog (lipophilic) and the N,N-Diethyl analog (flexible).

Table 2: Performance & Property Comparison
FeatureMorpholine Derivative (Product)Piperidine Analog (Alternative 1)N,N-Diethyl Analog (Alternative 2)
Structure Cyclic ether (6-mem)Cyclic alkane (6-mem)Acyclic amine
LogP (Lipophilicity) ~1.2 (Moderate) ~2.5 (High)~2.1 (High)
Water Solubility High (H-bond acceptor)LowModerate
NMR Diagnostic 3.7 ppm (O-CH2) ~1.5 ppm (C-CH2)~1.0 ppm (CH3 triplet)
Metabolic Stability Moderate (Oxidation at C2/C3)HighLow (Dealkylation)
Use Case Balancing potency/solubility Maximizing CNS penetrationFlexible linker design

Expert Insight:

"While the Piperidine analog often shows higher receptor affinity due to hydrophobic packing, the Morpholine derivative is frequently the superior drug candidate. It lowers LogP by ~1.3 units, significantly improving oral bioavailability and reducing metabolic clearance risk associated with high lipophilicity."

Detailed Experimental Protocol

Objective: Synthesize and characterize this compound to >98% purity.

Step 1: Synthesis (Reductive Amination)[6]
  • Dissolve Phenylpyruvic acid (1.0 eq) in Methanol.

  • Add Morpholine (1.2 eq) and stir for 30 min at room temperature to form the imine.

  • Cool to 0°C and slowly add Sodium Cyanoborohydride (

    
    , 1.5 eq).
    
  • Stir for 12 hours. Quench with water.

  • Adjust pH to ~4-5 with 1N HCl to precipitate the zwitterionic product or extract with Ethyl Acetate.

Step 2: Characterization Workflow
  • Sample Prep: Dissolve ~10 mg of dried product in 0.6 mL

    
     (or 
    
    
    
    if solubility is poor).
  • Acquisition:

    • Run 1H NMR (16 scans). Look for the 3.7 ppm triplet to confirm morpholine incorporation.

    • Run 13C NMR (1024 scans). Confirm carbonyl carbon (~175 ppm) and ether carbons (~66 ppm).

  • Purity Calculation: Integrate the aromatic region (5H) vs. the morpholine O-CH2 region (4H). Ratio must be 1.25 : 1.0 .

Characterization Logic Diagram

Analysis Sample Crude Product IR FT-IR Analysis Sample->IR Decision1 Band at 1110 cm-1? IR->Decision1 NMR 1H NMR Analysis Decision1->NMR Yes Fail FAIL: Check for Piperidine/SM Decision1->Fail No (Missing Ether) Decision2 Integral Ratio Ar:Morph = 5:4? NMR->Decision2 Pass PASS: Pure Morpholine Derivative Decision2->Pass Yes Decision2->Fail No

Figure 2: Analytical decision tree for validating the morpholine scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5191522, this compound. Retrieved from [Link]

  • Mashood Ahamed, F. M., et al. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.[1] Acta Crystallographica Section E. Retrieved from [Link]

  • Ambekar, S. P., et al. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. Acta Crystallographica Section E. Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Morpholine/Phenylalanine Shifts).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.